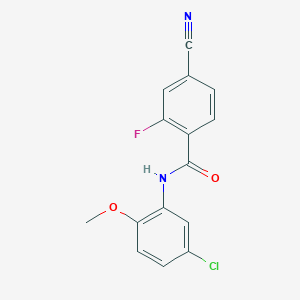
Nicotinate
Descripción general
Descripción
Nicotinate is a pyridinemonocarboxylate that is the conjugate base of nicotinic acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a nicotinic acid.
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.
Propiedades
Fórmula molecular |
C6H4NO2- |
|---|---|
Peso molecular |
122.1g/mol |
Nombre IUPAC |
pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1 |
Clave InChI |
PVNIIMVLHYAWGP-UHFFFAOYSA-M |
SMILES |
C1=CC(=CN=C1)C(=O)[O-] |
SMILES canónico |
C1=CC(=CN=C1)C(=O)[O-] |
Sinónimos |
3 Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Aluminum Salt, Niacin Enduracin Hydrochloride, Niacin Induracin Lithium Nicotinate Niacin Niacin Aluminum Salt Niacin Ammonium Salt Niacin Calcium Salt Niacin Cobalt (2+) Salt Niacin Copper (2+) Salt Niacin Hydrochloride Niacin Iron (2+) Salt Niacin Lithium Salt Niacin Lithium Salt, Hemihydrate Niacin Magnesium Salt Niacin Manganese (2+) Salt Niacin Potassium Salt Niacin Sodium Salt Niacin Tartrate Niacin Tosylate Niacin Zinc Salt Nicamin Nico 400 Nico-400 Nico400 Nicobid Nicocap Nicolar Nicotinate Nicotinate, Lithium Nicotinic Acid Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Wampocap |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B505532.png)

![N-[2-(difluoromethoxy)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B505534.png)





![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B505546.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B505548.png)
![2-methoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B505549.png)
![2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B505550.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B505552.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B505554.png)
